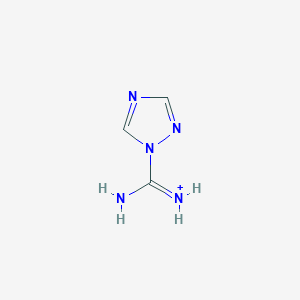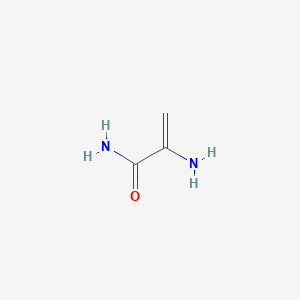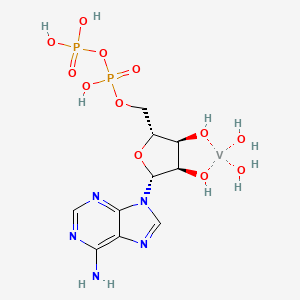![molecular formula C8H21N7O2 B10760706 N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine CAS No. 357965-98-1](/img/structure/B10760706.png)
N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NANT, also known as 5-nitrotetrazole sodium salt, is a compound of significant interest in various scientific fields. It is primarily recognized for its role as a precursor in the synthesis of lead-free primary explosives. The compound’s unique properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitrotetrazole sodium salt typically involves the diazotization of 5-aminotetrazole with sodium nitrite in the presence of sulfuric acid and copper sulfate. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing the presence of impurities . The reaction can be summarized as follows:
- Diazotization: 5-aminotetrazole is treated with sodium nitrite and sulfuric acid to form the diazonium salt.
- Coupling: The diazonium salt is then coupled with copper sulfate to form the 5-nitrotetrazole sodium salt.
- Purification: The product is purified through Soxhlet extraction with acetone to obtain high-purity crystals .
Industrial Production Methods
Industrial production of 5-nitrotetrazole sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-nitrotetrazole sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of tetrazole, which have applications in different fields .
Scientific Research Applications
5-nitrotetrazole sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-nitrotetrazole sodium salt involves its ability to release nitrogen gas upon decomposition. This property makes it an effective primary explosive. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects .
Comparison with Similar Compounds
5-nitrotetrazole sodium salt can be compared with other similar compounds, such as:
Lead azide: Unlike lead azide, 5-nitrotetrazole sodium salt is lead-free and less toxic.
Copper(I) 5-nitrotetrazolate: Both compounds are used as primary explosives, but copper(I) 5-nitrotetrazolate is considered to be safer and more stable.
Pentaammine(5-nitrotetrazolato-N2)cobalt(III) perchlorate: This compound is used in specific applications due to its unique properties.
The uniqueness of 5-nitrotetrazole sodium salt lies in its high nitrogen content and ability to form stable hydrates, making it a valuable compound for various applications .
Properties
CAS No. |
357965-98-1 |
|---|---|
Molecular Formula |
C8H21N7O2 |
Molecular Weight |
247.30 g/mol |
IUPAC Name |
2-[(4S)-4-amino-5-(2-aminoethylamino)pentyl]-1-nitroguanidine |
InChI |
InChI=1S/C8H21N7O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17/h7,12H,1-6,9-10H2,(H3,11,13,14)/t7-/m0/s1 |
InChI Key |
RMSWBHUVFNFNIZ-ZETCQYMHSA-N |
Isomeric SMILES |
C(C[C@@H](CNCCN)N)CN=C(N)N[N+](=O)[O-] |
Canonical SMILES |
C(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium](/img/structure/B10760624.png)
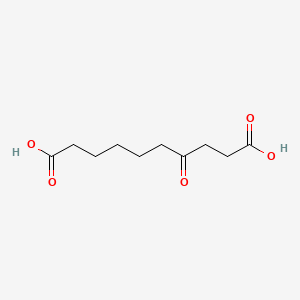
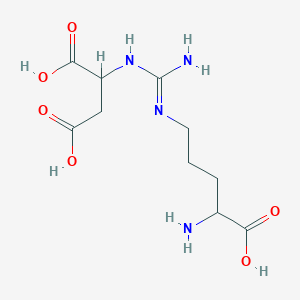
![2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine](/img/structure/B10760637.png)
![3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-4-YL]hexyl]-phenanthridinium](/img/structure/B10760648.png)
![(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B10760655.png)
![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760664.png)
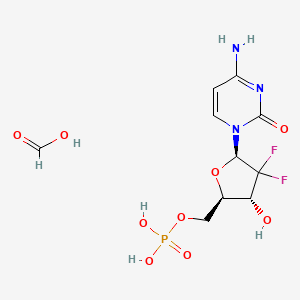
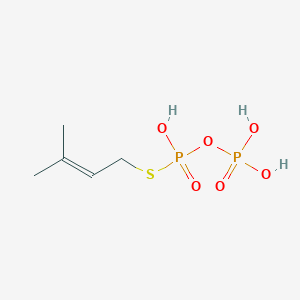

![2,3-Bis-benzo[1,3]dioxol-5-ylmethyl-succinic acid](/img/structure/B10760691.png)
